molecular formula C12H11BO3 B1362226 2-Phenoxyphenylboronic acid CAS No. 108238-09-1

2-Phenoxyphenylboronic acid

Cat. No.: B1362226
CAS No.: 108238-09-1
M. Wt: 214.03 g/mol
InChI Key: AVOWPOFIQZSVGV-UHFFFAOYSA-N
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Description

2-Phenoxyphenylboronic acid is a boronic acid derivative with the linear formula C6H5OC6H4B(OH)2 . It is used as a reactant for palladium-catalyzed cross-coupling reactions, trifluoromethylation via copper-mediated oxidative cross-coupling, and the preparation of biologically and pharmacologically active molecules .


Molecular Structure Analysis

The molecular formula of this compound is C12H11BO3, and it has a molecular weight of 214.02 . The structure includes two phenyl rings connected by an oxygen atom, with a boronic acid group attached to one of the phenyl rings .


Chemical Reactions Analysis

This compound is known to participate in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . It is also used in the preparation of biologically and pharmacologically active molecules .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 104-108°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.0±44.0°C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis Enhancement

2-Phenoxyphenylboronic acid plays a significant role in enhancing chemical syntheses. For example, phenylboronic acid catalyzes the one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles, offering a simplified process with high purity products (López-Ruiz et al., 2011). Additionally, the synthesis of substituted phenols from arylboronic acids is made more efficient and practical through a metal-free method, showing a broad tolerance for functional groups, which is valuable for various research applications (Jiang et al., 2014).

Biological Impact Studies

The compound is also used in biological studies. For instance, the effect of 4-phenoxyphenylboronic acid on the root tips of young barley seedlings under cadmium stress was investigated. It was found to inhibit cadmium-induced IAA accumulation and mitigate mild cadmium stress-induced root growth inhibition (Demecsová et al., 2020).

Material Science and Sensor Development

In material science and sensor development, phenylboronic acids are utilized for their unique properties. For example, electrochemical co-polymerization of phenol and 3-hydroxyphenylboronic acid creates a material capable of amplified saccharide detection, demonstrating the potential for advanced sensor technologies (Li et al., 2014).

Catalytic Activity

The use of phenylboronic acids in catalysis is also noteworthy. The biosynthesis, characterization, and catalytic activity of Ag/zeolite nanocomposites for oxidative hydroxylation of phenylboronic acid exemplify this application. These nanocomposites show promising results in various catalytic processes at room temperature (Hatamifard et al., 2016).

Safety and Hazards

2-Phenoxyphenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Phenoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . The primary targets of this compound are therefore the molecules involved in these reactions.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. In palladium-catalyzed cross-coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst . In trifluoromethylation, it participates in a copper-mediated oxidative cross-coupling reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of biologically and pharmacologically active molecules . It is also used in the preparation of pyridazine-based scaffolds as alpha-helix mimetics . The downstream effects of these pathways can lead to the production of a variety of complex organic compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . These compounds can have various biological and pharmacological activities, depending on the specific reactions and conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of catalysts and the pH of the reaction environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Phenoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In this context, this compound interacts with palladium complexes, facilitating the transmetalation step of the reaction . Additionally, this compound has been used in the preparation of biologically active molecules and pharmacologically relevant scaffolds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to some extent. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the activity of certain enzymes involved in cellular signaling, thereby modulating the expression of specific genes . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(2-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOWPOFIQZSVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378551
Record name 2-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-09-1
Record name 2-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenoxyphenyl)boronic acid
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Synthesis routes and methods

Procedure details

Diphenyl ether (0.85 g) was dissolved in anhydrous tetrahydrofuran (20 ml) and the reaction mixture was cooled to 0° C. N-butyllithium (1.6M, 3.1 ml) was delivered by drops thereto and the reaction mixture was stirred for 30 minutes at the same temperature. Trimethyl borate (0.68 ml) was added thereto and the reaction mixture was stirred for two hours at room temperature. 1N hydrochloric acid was added to the reaction mixture and the water layer was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate. The solvent was distilled off and the obtained residue was purified by column chromatography (ethyl acetate:hexane=1.5:1 to 1:3) to obtain the title compound (304 mg) having the following physical data.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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